molecular formula C16H13NO6 B5586771 5-[(phenoxyacetyl)amino]isophthalic acid

5-[(phenoxyacetyl)amino]isophthalic acid

Cat. No. B5586771
M. Wt: 315.28 g/mol
InChI Key: VGVDZPHKQQWBRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, often starting with the reaction of precursor molecules under specific conditions. For instance, metal–organic frameworks based on semirigid ligands related to 5-[(phenoxyacetyl)amino]isophthalic acid have been synthesized by reacting the ligand with transition metals under hydrothermal conditions, demonstrating the importance of the ligand’s coordination features and the metal's nature in directing the MOF's topology and properties (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-[(phenoxyacetyl)amino]isophthalic acid is crucial for their function and application. For example, the structure of a Cd(II) coordination polymer constructed by a related ligand was elucidated using single-crystal X-ray diffraction, revealing a three-dimensional structure crucial for its luminescent properties (Q. Liu, 2014).

Chemical Reactions and Properties

Chemical reactions involving 5-[(phenoxyacetyl)amino]isophthalic acid or related compounds often lead to the formation of coordination polymers and MOFs with unique properties. The reactivity with different metal ions and the influence of reaction conditions on the final product's structure are areas of active research. For instance, the synthesis of CdII coordination polymers from related ligands has been explored for their sensing abilities and fluorescence properties, highlighting the impact of the ligand's design on the material's application (Wang et al., 2015).

Physical Properties Analysis

The physical properties of materials derived from 5-[(phenoxyacetyl)amino]isophthalic acid, such as thermal stability, photoluminescence, and magnetic behavior, are directly related to their structural characteristics. For example, MOFs synthesized from related ligands exhibit diverse topologies and physical properties, including photoluminescence and magnetic properties, which can be tailored by the choice of metal ion and ligand design (Liu et al., 2014).

Chemical Properties Analysis

The chemical properties of 5-[(phenoxyacetyl)amino]isophthalic acid derivatives, such as reactivity towards various metal ions, hydrolytic stability, and potential for post-synthetic modification, are essential for their application in sensor design, catalysis, and materials science. The design and synthesis of related compounds aim to exploit these properties for specific applications, demonstrating the versatility of this class of compounds (Wang et al., 2015).

Safety and Hazards

AIPA is harmful if swallowed and causes serious eye irritation . It’s recommended to wear eye protection/face protection when handling it . If swallowed or if it gets in the eyes, it’s advised to seek medical attention .

Future Directions

AIPA can be used as a blended material with polyvinyl alcohol to prepare silica-functionalized composite membranes for diffusion dialysis applications . It can also be used in the synthesis of MOFs, which have a wide range of potential applications .

properties

IUPAC Name

5-[(2-phenoxyacetyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-14(9-23-13-4-2-1-3-5-13)17-12-7-10(15(19)20)6-11(8-12)16(21)22/h1-8H,9H2,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVDZPHKQQWBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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